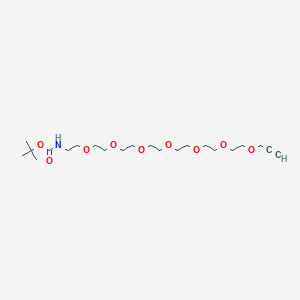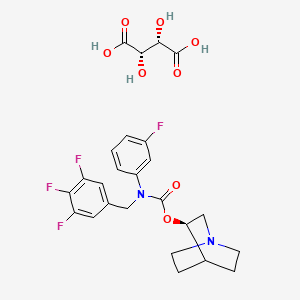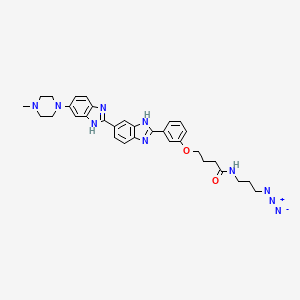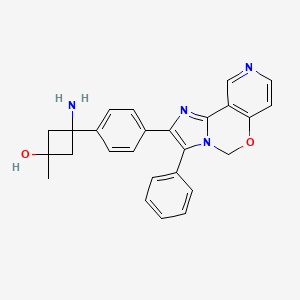
t-Boc-N-Amido-PEG7-propargyl
Descripción general
Descripción
T-Boc-N-Amido-PEG7-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of this compound is C22H41NO9 . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc-protected amine can be deprotected under mildly acidic conditions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 463.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 24 . The topological polar surface area is 103 Ų .Aplicaciones Científicas De Investigación
Sistemas de Administración de Medicamentos
t-Boc-N-Amido-PEG7-propargyl se usa a menudo en el desarrollo de sistemas de administración de medicamentos {svg_1}. El espaciador PEG hidrofílico en el compuesto aumenta la solubilidad en medios acuosos, lo cual es crucial para la entrega efectiva de medicamentos {svg_2}.
Química de Clic
El grupo propargilo en this compound puede reaccionar con compuestos o biomoléculas que contienen azida a través de la Química de Clic azida-alquino catalizada por cobre {svg_3}. Esta reacción produce un enlace triazol estable, que es una característica clave en el diseño y la síntesis de arquitecturas moleculares complejas {svg_4}.
Síntesis de Derivados de Propargilo
This compound se puede utilizar en la síntesis de derivados de propargilo {svg_5}. El grupo propargilo es una entidad altamente versátil cuya introducción en bloques de construcción de moléculas pequeñas abre nuevas vías sintéticas para una mayor elaboración {svg_6}.
Catalizadores y Sistemas Catalíticos
This compound se puede utilizar en el desarrollo de catalizadores y sistemas catalíticos {svg_7}. Por ejemplo, se puede utilizar en la propargilación NH asimétrica de aldehídos {svg_8}.
Biolímeros y Polímeros Sintéticos
This compound se usa en la síntesis de biopolímeros y polímeros sintéticos {svg_9}. Los grupos funcionales del compuesto permiten una variedad de reacciones, lo que lo convierte en un bloque de construcción versátil en la química de polímeros {svg_10}.
Reacciones de Desprotección
El grupo Boc en this compound se puede desproteger en condiciones ácidas suaves para formar la amina libre {svg_11}. Esta propiedad es útil en una variedad de procesos de síntesis química donde se requiere un grupo amina protegido {svg_12}.
Mecanismo De Acción
Target of Action
t-Boc-N-Amido-PEG7-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound is designed to react with these targets .
Mode of Action
The propargyl group in this compound interacts with azide-bearing compounds or biomolecules via a process known as copper-catalyzed azide-alkyne Click Chemistry . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This pathway allows the compound to form a stable triazole linkage with azide-bearing compounds or biomolecules .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used in various applications, including drug delivery .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability can be influenced by the acidity of the environment .
Análisis Bioquímico
Biochemical Properties
t-Boc-N-Amido-PEG7-propargyl interacts with various enzymes, proteins, and other biomolecules. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily due to its ability to form stable linkages with biomolecules. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules. It can inhibit or activate enzymes and cause changes in gene expression through the formation of stable triazole linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO9/c1-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-23-21(24)32-22(2,3)4/h1H,6-20H2,2-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDMOHBSNFYPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
